1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17464139

Molecular Formula: C11H17NO5

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO5 |

|---|---|

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) |

| Standard InChI Key | RERAMBISZFMIDW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

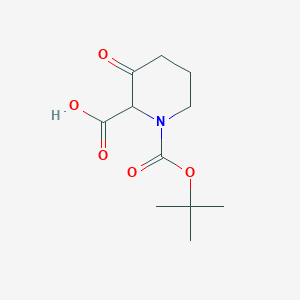

1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid is a bicyclic organic compound comprising a six-membered piperidine ring substituted with a ketone group at the 3-position and a carboxylic acid moiety at the 2-position. The Boc group, a tert-butoxycarbonyl unit, is attached to the nitrogen atom, forming a carbamate linkage. This arrangement confers stability against nucleophilic attack while permitting selective deprotection under acidic conditions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-2-carboxylic acid |

| CAS Number | 885274-97-5 |

| InChI Key | RERAMBISZFMIDW-UHFFFAOYSA-N |

The stereoelectronic effects of the Boc group significantly influence the compound’s reactivity. The bulky tert-butyl moiety sterically shields the carbamate nitrogen, while the electron-withdrawing carbonyl group enhances the acidity of adjacent protons, facilitating deprotection.

Synthetic Methodologies

Stepwise Synthesis Protocol

The synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid typically proceeds via a three-step sequence:

-

Piperidine Functionalization: The parent piperidine undergoes oxidation at the 3-position to introduce a ketone group, often using potassium permanganate (KMnO₄) or ruthenium-based catalysts under controlled pH (7–9).

-

Carboxylic Acid Introduction: Subsequent carboxylation at the 2-position employs carbon dioxide or chloroformate reagents in alkaline media, yielding 3-oxopiperidine-2-carboxylic acid.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) or sodium hydroxide installs the Boc group at the nitrogen, achieving yields of 70–85% after purification.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄, H₂O, pH 8.5, 60°C | 78 |

| Carboxylation | ClCO₂R, NaOH, THF, 0°C | 82 |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 85 |

Critical challenges include minimizing epimerization during carboxylation and ensuring complete Boc group installation without side reactions. Recent optimizations advocate for low-temperature (−10°C) carboxylation and catalytic DMAP (5 mol%) to suppress racemization.

Chemical Reactivity and Functionalization

Deprotection Kinetics

The Boc group is selectively cleaved under acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane (DCM) achieving >95% deprotection within 1–2 hours. Hydrochloric acid (HCl) in dioxane offers a cheaper alternative but requires longer reaction times (4–6 hours).

Nucleophilic Substitution

The carbonyl group at the 3-position participates in nucleophilic additions. For instance, Grignard reagents (e.g., MeMgBr) yield tertiary alcohols, while hydride reducing agents (NaBH₄) produce secondary alcohols. Such transformations enable access to diverse piperidine derivatives for structure-activity relationship (SAR) studies.

Table 3: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Deprotection | TFA/DCM (1:1), 1 h | 3-Oxopiperidine-2-carboxylic acid |

| Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxypiperidine-2-carboxylic acid |

| Alkylation | MeI, K₂CO₃, DMF | 3-Oxo-1-methylpiperidine-2-carboxylic acid |

Applications in Pharmaceutical Development

Role in Peptide Synthesis

The Boc group’s orthogonality to Fmoc (fluorenylmethyloxycarbonyl) protection makes this compound invaluable in solid-phase peptide synthesis (SPPS). It enables sequential coupling of amino acids without premature deprotection, particularly for lysine and arginine residues requiring selective side-chain protection.

Prodrug Design

Structural modifications at the carboxylic acid moiety (e.g., esterification) enhance membrane permeability, facilitating prodrug strategies. For example, ethyl ester derivatives exhibit improved bioavailability in preclinical models, enabling targeted delivery of amine-containing therapeutics.

Industrial and Material Science Applications

Polymer Chemistry

Incorporation of Boc-protected piperidine units into polyamides and polyurethanes confers thermal stability (decomposition temperatures >250°C) and resistance to alkaline hydrolysis. These polymers find use in high-performance coatings and adhesives.

Catalysis

The compound serves as a ligand precursor in asymmetric catalysis. Palladium complexes derived from deprotected 3-oxopiperidine-2-carboxylic acid demonstrate enantioselectivity (>90% ee) in Heck cross-coupling reactions, highlighting its utility in chiral synthesis.

Comparison with Structural Analogues

N-Boc-Piperidine

Unlike 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid, N-Boc-piperidine lacks the 3-keto and 2-carboxylic acid groups. This absence limits its utility in carboxylation-dependent reactions but simplifies synthesis for applications requiring unfunctionalized Boc-protected amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume